molecular formula C26H41Cl2N3O2 B2553674 1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride CAS No. 1215685-03-2

1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride

Cat. No.: B2553674
CAS No.: 1215685-03-2
M. Wt: 498.53
InChI Key: LQOHYGFKLLNCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H41Cl2N3O2 and its molecular weight is 498.53. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives in Scientific Research

Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry due to their wide range of biological activities. These molecules often serve as key pharmacophores in the development of drugs targeting central nervous system disorders, cardiovascular diseases, and various other conditions. Their applications extend across different fields of therapeutic research, showcasing the versatility and importance of these chemical structures in drug discovery and development.

  • Neuropharmacological Research Arylpiperazine derivatives are extensively studied for their neuropharmacological properties. These compounds are known to interact with dopamine, serotonin, and adrenergic receptors, making them potential candidates for treating psychiatric and neurological disorders such as schizophrenia, depression, anxiety, and Parkinson's disease. The research on dopamine D2 receptor ligands, for example, illustrates the role of arylpiperazine compounds in modulating dopaminergic pathways, which is crucial for understanding and treating neuropsychiatric disorders (Jůza et al., 2022).

  • Antimicrobial and Antitubercular Activity The antimicrobial and antitubercular activities of piperazine derivatives highlight their potential in addressing infectious diseases. Compounds featuring the piperazine moiety have shown efficacy against various strains of bacteria and Mycobacterium tuberculosis, including drug-resistant forms. This suggests the utility of arylpiperazine derivatives in developing new antimicrobial agents to combat resistance issues (Girase et al., 2020).

  • Cancer Research Arylpiperazine derivatives have been investigated for their anticancer properties, with some compounds showing the ability to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways involved in cancer progression. The study of piplartine (piperlongumine), for example, demonstrates significant anticancer activity through the induction of oxidative stress in tumor cells, showcasing the therapeutic potential of these compounds in oncology (Bezerra et al., 2013).

  • Cardiovascular Applications Some arylpiperazine derivatives are explored for their cardiovascular benefits, particularly in the context of antianginal and anti-ischemic effects. Trimetazidine, a piperazine derivative, is used to treat angina pectoris by optimizing cardiac metabolism during ischemic episodes, demonstrating the cardiovascular therapeutic applications of such compounds (Cargnoni et al., 1999).

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O2.2ClH/c1-25(2,3)20-26(4,5)21-9-11-23(12-10-21)31-19-22(30)18-28-14-16-29(17-15-28)24-8-6-7-13-27-24;;/h6-13,22,30H,14-20H2,1-5H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOHYGFKLLNCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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